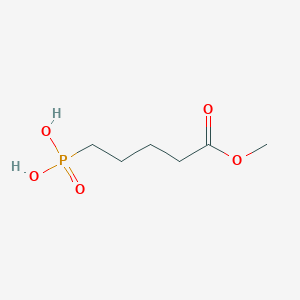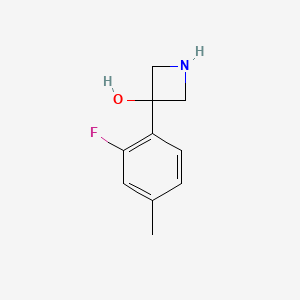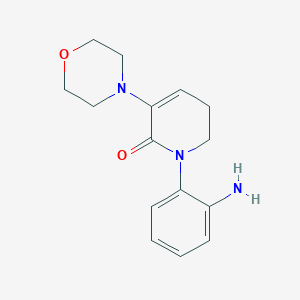
1-(2-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring fused with a dihydropyridinone core, which is further substituted with an aminophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzaldehyde and morpholine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific functional groups involved.
Scientific Research Applications
1-(2-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, stabilizing the complex and exerting its effects. Pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(2-Aminophenyl)-1H-benzimidazole: Known for its biological activity and use in various chemical reactions.
2-Aminobenzothiazole: Widely studied for its pharmacological properties and synthetic versatility.
Dihydrobenzo[4,5]imidazo[1,2-c]quinazolines: Noted for their potential bioactivity and complex synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(2-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C15H19N3O2/c16-12-4-1-2-5-13(12)18-7-3-6-14(15(18)19)17-8-10-20-11-9-17/h1-2,4-6H,3,7-11,16H2 |
InChI Key |
KSUXTUAOCISKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


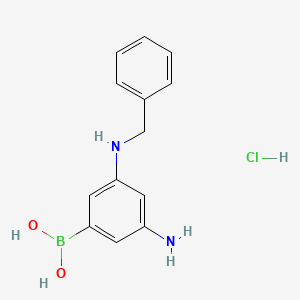
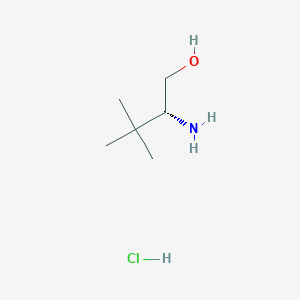
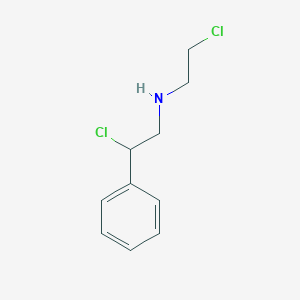
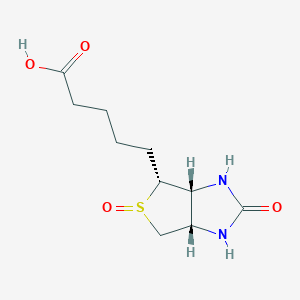
![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
![({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid](/img/structure/B11753854.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)

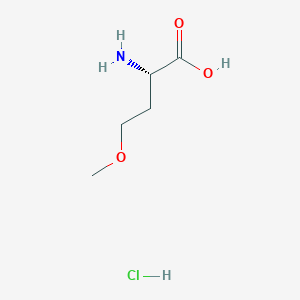
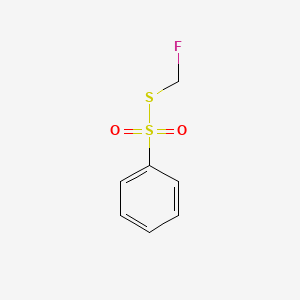
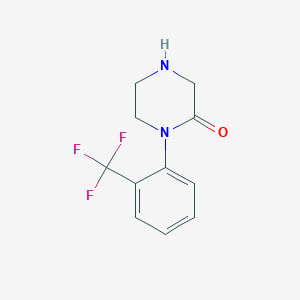
![1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one](/img/structure/B11753874.png)
